molecular formula C10H10FNO B2611225 1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine CAS No. 159009-23-1

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine

Cat. No. B2611225
CAS RN: 159009-23-1
M. Wt: 179.194
InChI Key: DVYLBXVDCSGLLN-UHFFFAOYSA-N
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Description

1-(5-Fluoro-1-benzofuran-2-yl)ethan-1-amine, also known by its IUPAC name, 5-fluoro-2-amino-1-benzofuran, is an organic compound of the heterocyclic family. It is an important component in the synthesis of many pharmaceuticals and agrochemicals. This compound has been studied extensively in the past few decades, and its synthesis, mechanism of action, biochemical and physiological effects, and applications are well-known.

Scientific Research Applications

Enantioselectivity of Benzofuran Derivatives

The enantioselectivity of benzofuran derivatives as inhibitors of aromatase (P450Arom) was investigated. Low enantioselectivity ratios were observed, indicating a low stereospecificity between the enantiomers in their inhibitory potential against aromatase, an enzyme involved in estrogen biosynthesis (Khodarahmi et al., 1998).

Synthesis and Characterization

New Synthesis Routes for Benzofuran Dione Derivatives

A novel synthesis method for benzofuran dione derivatives was developed. This process involved the reaction of acetyl benzofuran derivatives with aromatic aldehyde derivatives, leading to the formation of new bis-benzofuran dione derivatives. These compounds were structurally characterized using various spectroscopic methods (Coskun, 2017).

Analytical and Spectral Analysis

Analytical and Spectral Analysis of Benzofuran Analogues

The 1H NMR spectra of benzofuran analogues were studied to provide a uniform collection of spectra that could aid forensic and harm-reduction organizations in identifying these compounds. This research focused on the analytical characterization of these compounds without evaluating their psychoactive properties (Chapman, 2018).

Antimicrobial and Antifungal Activity

Antimicrobial Activity of Fluorobenzothiazole Amides

A series of novel fluorobenzothiazole amides was synthesized and evaluated for their antibacterial and antifungal activities. Some compounds demonstrated activity comparable or slightly better than standard medicinal compounds such as chloramphenicol, cefoperazone, and amphotericin B (Pejchal et al., 2015).

Biological and Pharmacological Applications

Synthesis of Biological Agents

A protocol was developed for synthesizing thiazolidinone derivatives integrated with a benzofuran moiety, showcasing potential as biological agents. These compounds were characterized and evaluated for their antimicrobial and analgesic activities, providing insights into their pharmacological potential (Venkatesh et al., 2010).

properties

IUPAC Name

1-(5-fluoro-1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYLBXVDCSGLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(O1)C=CC(=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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